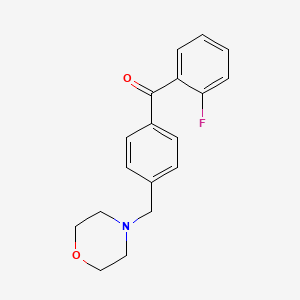

2-Fluoro-4'-morpholinomethyl benzophenone

Description

2-Fluoro-4'-morpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a fluorine atom at the 2-position of one aromatic ring and a morpholinomethyl group at the 4'-position of the second ring. This compound is structurally related to photoinitiators like benzophenone (BP), which generate radicals under UV light for crosslinking applications . However, the fluorine atom and morpholine group differentiate it from simpler benzophenones, influencing its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDHDPXBONTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642645 | |

| Record name | (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-32-6 | |

| Record name | (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-morpholinomethyl benzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Suzuki–Miyaura Coupling:

Industrial Production Methods

Industrial production methods for 2-Fluoro-4’-morpholinomethyl benzophenone are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-morpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom and morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-4’-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored as a lead compound for the development of novel drugs targeting various enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Substituted benzophenones vary widely in biological, chemical, and physical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of 2-fluoro-4'-morpholinomethyl benzophenone with key analogs:

Key Comparative Insights

Electronic Effects: Fluorine: Present in all compared compounds, fluorine’s electronegativity withdraws electron density, stabilizing adjacent groups and influencing charge distribution. For example, in 4F4OHBP, fluorine synergizes with the hydroxyl group to enhance polarity . Morpholine vs. Thiomorpholine: The oxygen in morpholine (C₄H₉NO) offers moderate polarity, while sulfur in thiomorpholine (C₄H₉NS) increases lipophilicity, affecting solubility and bioavailability .

Biological Activity: Hydroxyl-substituted benzophenones (e.g., 4F4OHBP) exhibit antifungal activity due to hydrogen-bonding interactions .

Applications: Photoinitiation: Benzophenone derivatives with electron-donating groups (e.g., morpholinomethyl) activate at higher wavelengths compared to unsubstituted BP, enabling controlled crosslinking in polymer chemistry .

Synthetic Considerations: The morpholinomethyl group is typically introduced via nucleophilic substitution or Mannich reactions, while fluorine is added using fluorinating agents like Selectfluor . Thiomorpholine derivatives require sulfur-containing precursors, increasing synthetic complexity compared to morpholine analogs .

Biological Activity

2-Fluoro-4'-morpholinomethyl benzophenone is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Fluoro-4'-morpholinomethyl benzophenone has the molecular formula C18H18FNO2 and a molecular weight of approximately 299.34 g/mol. The compound features a fluorine atom at the para position and a morpholinomethyl group attached to one of the benzene rings, which enhances its chemical reactivity and potential biological interactions.

The biological activity of 2-Fluoro-4'-morpholinomethyl benzophenone is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate their activity, leading to significant biological effects. Ongoing research aims to elucidate the specific molecular targets and pathways involved in its action.

Anticancer Properties

Research has indicated that 2-Fluoro-4'-morpholinomethyl benzophenone exhibits promising anticancer properties. For instance, studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells. The compound's effectiveness was assessed using the MTT assay, which measures cell viability after treatment.

Table 1: Cytotoxicity Data of 2-Fluoro-4'-morpholinomethyl benzophenone

| Cell Line | IC50 (µM) | Viability at 5 µM (%) | Viability at 10 µM (%) | Viability at 20 µM (%) |

|---|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 58.48 | 45.22 | 21.24 |

| HeLa | 9.22 ± 0.17 | 62.67 | 46.77 | 29.33 |

| Jurkat | 4.64 ± 0.08 | Not reported | Not reported | Not reported |

The data indicates that higher concentrations of the compound lead to decreased cell viability over time, suggesting a dose-dependent effect on cancer cell growth.

The mechanism by which 2-Fluoro-4'-morpholinomethyl benzophenone exerts its anticancer effects involves cell cycle arrest and apoptosis induction. Flow cytometry analyses revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, particularly an increase in sub-G1 phase cells, indicative of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that 2-Fluoro-4'-morpholinomethyl benzophenone may possess antimicrobial activity. Preliminary studies have shown that the compound can inhibit the growth of certain bacterial strains, although further research is necessary to fully characterize this aspect.

Case Studies

- Study on Anticancer Potential : A recent study evaluated the anticancer effects of various derivatives of benzophenone compounds, including 2-Fluoro-4'-morpholinomethyl benzophenone. The results indicated significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for drug development .

- Antimicrobial Evaluation : Another study explored the antimicrobial properties of related compounds and found that modifications in the structure significantly influenced their effectiveness against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.